

# gedatolisib toxicity management stomatitis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Stomatitis Incidence in Clinical Trials

The following table summarizes the incidence and severity of stomatitis associated with **gedatolisib** across different clinical trials and combination regimens.

| Trial / Regimen | Patient Population | Any Grade Stomatitis | Grade 3 Stomatitis | Grade 4 Stomatitis | Prophylaxis Used |
|-----------------|--------------------|----------------------|--------------------|--------------------|------------------|
|-----------------|--------------------|----------------------|--------------------|--------------------|------------------|

| **VIKTORIA-1 (Phase 3)** [1] [2] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | 69.2% (Triplet) 56.9% (Doublet) | 19.2% (Triplet) 12.3% (Doublet) | 0% | Yes, oral steroid mouthwash [2] [3] | | **VIKTORIA-1 (Phase 3)** [1] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Information missing | 19.2% (Triplet) 12.3% (Doublet) 0% (Fulvestrant) | Not Reported | Not Specified | | **CELC-G-201 (Phase 1)** [4] [5] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 10.5% (All Grades) | 2.6% | 0% | Yes, prophylactic treatment for stomatitis [4] | | **Phase 2 Trial** [5] | HER2+ Metastatic Breast Cancer | 90.9% (All Grades) | 15.9% | Not Reported | No |

## Stomatitis Prevention and Treatment Protocol

Clinical evidence supports a proactive approach to managing stomatitis, focusing on prevention and early intervention.

- **Prophylaxis is Recommended:** Clinical trials successfully reduced the incidence and severity of stomatitis by implementing **prophylactic steroid mouthwash** [2] [3]. The specific protocol used in the VIKTORIA-1 trial involved an **oral steroid mouthwash** [2]. The use of prophylaxis was a key differentiator between trials, with one in HER2+ breast cancer reporting no prophylaxis and a 90.9% incidence rate [5].
- **Close Monitoring is Essential:** Despite prophylaxis, stomatitis remains a common adverse event, requiring physicians to monitor patients closely throughout treatment [2] [3].
- **Low Discontinuation Rate:** With proper management, treatment discontinuation due to **gedatolisib**-related adverse events was low (2.3% in the triplet arm and 3.1% in the doublet arm of the VIKTORIA-1 trial) [1] [2].

The diagram below illustrates a recommended clinical management pathway for **gedatolisib**-associated stomatitis, based on the general principles of managing this condition and trial context.



[Click to download full resolution via product page](#)

Clinical Management of **Gedatolisib**-Associated Stomatitis

## Key Takeaways for Clinical Management

- **Prophylaxis is Foundational:** The consistent use of **prophylactic steroid mouthwash** is the most effective strategy for reducing the incidence and severity of stomatitis [4] [2] [3].
- **Monitor for Hyperglycemia and Rash:** While generally well-tolerated, **gedatolisib** can cause other on-target effects. Be vigilant for hyperglycemia and rash, which were also observed, though at lower rates than some other PI3K/mTOR inhibitors [1] [2] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Celcuity Inc. Reports Third Quarter 2025 Financial Results ... [finance.yahoo.com]
2. Dr McCann on the Potential Clinical Utility of Gedatolisib in ... [onclive.com]
3. Dr Hurvitz on Data With Gedatolisib-Based Regimens in ... [onclive.com]
4. Celcuity Reports Clinical Data from Two Early Phase ... [biospace.com]
5. Early Efficacy Seen With Gedatolisib-Based Therapies in ... [cancernetwork.com]

To cite this document: Smolecule. [gedatolisib toxicity management stomatitis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-toxicity-management-stomatitis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)